tert-Butyl Methyl Iminodicarboxylate

Descripción general

Descripción

tert-Butyl methyl iminodicarboxylate is a chemical compound that is part of a broader class of tert-butyl esters and imines. These compounds are of significant interest in organic chemistry due to their utility in various synthetic applications, including the preparation of amino acids, pharmaceuticals, and complex organic molecules.

Synthesis Analysis

The synthesis of this compound-related compounds involves several strategies. For instance, the kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate allows for the efficient synthesis of enantiomerically enriched methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate . Additionally, the use of tert-butyl isocyanide in Ugi-type multicomponent reactions has been explored, leading to the synthesis of diverse polycyclic N-fused imidazo-heterocycles . Palladium-catalyzed tert-butoxycarbonylation reactions have also been employed to produce tert-butyl iminoesters, which are precursors to fluorinated alpha-amino acids .

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been elucidated using various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized, revealing intramolecular hydrogen bonding . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction .

Chemical Reactions Analysis

This compound and its derivatives undergo various chemical reactions. Lithiated tert-butyl cyclopropanecarboxylates react with different electrophiles to yield α-substituted esters, which can be further processed to carboxylic acids or cyclopropanemethanols . N-tert-Butanesulfinyl imines serve as intermediates for the asymmetric synthesis of amines, with the tert-butanesulfinyl group acting as a chiral directing group . Structural modifications of tert-butyl esters have been performed to introduce various functional groups, such as the N,N-dimethylaminomethylene group, which can lead to the synthesis of complex molecules with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. The presence of tert-butyl groups typically increases steric bulk, affecting reactivity and solubility. The imine functionality is reactive towards nucleophiles, and the ester groups can be hydrolyzed under acidic or basic conditions. The thermal stability and reactivity of these compounds can be studied using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), although specific data on these properties are not provided in the papers [1-9].

Aplicaciones Científicas De Investigación

NMR Tag in Protein Research

O-tert-Butyltyrosine (Tby), an unnatural amino acid, can be incorporated into proteins using orthogonal aminoacyl-tRNA synthetase/tRNA systems. The tert-butyl group from Tby serves as an outstanding NMR tag in protein research, observable in one-dimensional (1)H NMR spectra without isotope labeling. Its application includes determining protein structures and measuring ligand binding affinities (Chen et al., 2015).

Esterification and Ritter Reaction

tert-Butyl methyl ether (TBME) has been effectively used for the esterification of carboxylic acids. This method demonstrates remarkable regioselectivity in esterification, and under certain conditions, facilitates a one-pot esterification and Ritter reaction with almost quantitative yield (Dawar et al., 2011).

Fujiwara-Moritani Reactions

tert-Butyl perbenzoate substitutes for benzoquinone in mild Fujiwara-Moritani reactions involving acetanilides and butyl acrylate. This reaction can be enhanced with Cu(OAc)2 as a cocatalyst and also activates methyl methacrylate for coupling (Liu & Hii, 2011).

Environmental Monitoring

Ion mobility spectrometry (IMS), combined with solid phase microextraction (SPME), provides a fast method for detecting trace quantities of methyl tert-butyl ether (MTBE) in water, including surface and groundwater. This method offers a straightforward approach for environmental monitoring (Nousiainen et al., 2011).

Chemical Synthesis

tert-Butyl methyl iminodicarboxylate potassium salt is useful for smooth N-alkylation in dipolar aprotic solvents. It enables the direct conversion of R–X → R–NHBoc (Boc = t-butoxycarbonyl), making it valuable in chemical synthesis (Elliott & Jones, 1977).

Mecanismo De Acción

Target of Action

Tert-Butyl Methyl Iminodicarboxylate is primarily used as a reagent in the preparation of primary amines from alkyl halides . The primary targets of this compound are alkyl halides, which are organic compounds containing a halogen (Fluorine, Chlorine, Bromine, Iodine) atom .

Mode of Action

The compound interacts with its targets (alkyl halides) through a process known as N-alkylation . In this process, an alkyl group from the alkyl halide is transferred to the nitrogen atom of the this compound .

Biochemical Pathways

The biochemical pathway involved in this process is the Mitsunobu reaction . This reaction is an organic reaction that converts an alcohol into a variety of functional groups, such as esters, amides, and others . The this compound serves as a key reagent in this reaction .

Result of Action

The result of the action of this compound is the formation of primary amines from alkyl halides . These primary amines can then be used in the synthesis of a variety of other organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the reaction typically requires an organic solvent and may also require a base to deprotonate the reagent . The reaction conditions, such as temperature and pH, can also impact the efficacy and stability of the compound .

Análisis Bioquímico

Cellular Effects

tert-Butyl Methyl Iminodicarboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modifying proteins and peptides, which can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to introduce t-butoxycarbonylamino groups can lead to changes in protein structure and function, thereby impacting cellular activities .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through covalent bondingThe compound’s ability to modify proteins and peptides at the molecular level is crucial for its role in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under refrigerated conditions, but its stability and degradation can vary depending on the experimental conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modify proteins and peptides without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular metabolism and gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein and peptide modificationThe compound’s role in these pathways is essential for its application in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function. The compound’s distribution within cells is crucial for its effectiveness in modifying proteins and peptides .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on proteins and peptides. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function. The subcellular localization of this compound is essential for its role in biochemical research .

Propiedades

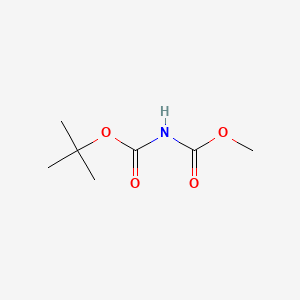

IUPAC Name |

tert-butyl N-methoxycarbonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-7(2,3)12-6(10)8-5(9)11-4/h1-4H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPECCYFUJCNQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467195 | |

| Record name | tert-Butyl Methyl Iminodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66389-76-2 | |

| Record name | tert-Butyl Methyl Iminodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main advantage of using tert-Butyl Methyl Iminodicarboxylate Potassium Salt over traditional Gabriel reagents?

A1: While the provided abstract [] doesn't directly compare this compound Potassium Salt to traditional Gabriel reagents, it highlights its utility in introducing tert-butoxycarbonylamino groups. This suggests a key advantage lies in its ability to directly incorporate this specific protecting group, which is valuable in peptide synthesis and other applications where orthogonal protecting groups are necessary.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.